molecular formula C11H15BrN4O2 B7352436 (3S)-4-(4-bromo-2-methylpyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one

(3S)-4-(4-bromo-2-methylpyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one

Cat. No. B7352436
M. Wt: 315.17 g/mol
InChI Key: WUKMCAQHWHGEOL-ZETCQYMHSA-N
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Description

(3S)-4-(4-bromo-2-methylpyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one, also known as BRD-7929, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

(3S)-4-(4-bromo-2-methylpyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one acts as an inhibitor of several enzymes and proteins, including histone deacetylases (HDACs), bromodomain and extra-terminal (BET) proteins, and protein kinase C (PKC) isoforms. By inhibiting these targets, this compound can modulate gene expression, cell signaling pathways, and immune responses.
Biochemical and Physiological Effects:
In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in immune cells, and improve cognitive function in neuronal cells. In vivo studies have demonstrated antitumor activity in mouse models of breast and lung cancer, as well as anti-inflammatory effects in mouse models of rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using (3S)-4-(4-bromo-2-methylpyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one in lab experiments is its specificity for certain targets, which allows for more precise modulation of biological processes. However, the compound's potency and toxicity may vary depending on the cell type and experimental conditions, which can affect the interpretation of results.

Future Directions

Future research on (3S)-4-(4-bromo-2-methylpyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one could focus on optimizing its pharmacological properties, such as improving its solubility and bioavailability. Additionally, the compound's potential as a combination therapy with other drugs could be explored, as well as its effects on other disease models and biological systems. Finally, further studies on the compound's mechanism of action and downstream effects could provide insights into its therapeutic potential and limitations.

Synthesis Methods

The synthesis of (3S)-4-(4-bromo-2-methylpyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one involves the reaction of 4-bromo-2-methylpyrazole-3-carboxylic acid with N,N-dimethyl-1,3-propanediamine in the presence of a coupling agent. This reaction yields the intermediate, which is then treated with trifluoroacetic anhydride to obtain the final product, this compound.

Scientific Research Applications

(3S)-4-(4-bromo-2-methylpyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. It has been found to inhibit the activity of certain enzymes and proteins that are involved in these diseases, making it a promising candidate for drug development.

properties

IUPAC Name

(3S)-4-(4-bromo-2-methylpyrazole-3-carbonyl)-3-methyl-1,4-diazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN4O2/c1-7-10(17)13-4-3-5-16(7)11(18)9-8(12)6-14-15(9)2/h6-7H,3-5H2,1-2H3,(H,13,17)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKMCAQHWHGEOL-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCCN1C(=O)C2=C(C=NN2C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NCCCN1C(=O)C2=C(C=NN2C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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